Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate
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Overview
Description
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of both a chlorobenzene sulfonyl group and a methanesulfonyl group attached to an ethyl acetate backbone
Preparation Methods
The synthesis of Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl acetate under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying and manipulating biological processes.
Comparison with Similar Compounds
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate can be compared with other sulfonyl compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (4-bromobenzene-1-sulfonyl)(methanesulfonyl)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (4-chlorobenzene-1-sulfonyl)(ethanesulfonyl)acetate: Similar structure but with an ethanesulfonyl group instead of methanesulfonyl.
Properties
CAS No. |
61053-55-2 |
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Molecular Formula |
C11H13ClO6S2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)sulfonyl-2-methylsulfonylacetate |
InChI |
InChI=1S/C11H13ClO6S2/c1-3-18-10(13)11(19(2,14)15)20(16,17)9-6-4-8(12)5-7-9/h4-7,11H,3H2,1-2H3 |
InChI Key |
MYMLMEFUNHENAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(S(=O)(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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